![molecular formula C55H66NOP B14889446 [(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-4’-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane is a complex organic compound with a unique structure that includes a spirobiindene core, an oxazole ring, and a phosphane group
Métodos De Preparación
The synthesis of [(3S)-4’-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane involves several steps. The synthetic route typically starts with the preparation of the spirobiindene core, followed by the introduction of the oxazole ring and the phosphane group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction can result in the formation of reduced phosphane compounds .
Aplicaciones Científicas De Investigación
[(3S)-4’-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane has a wide range of scientific research applications. In chemistry, it is used as a ligand in catalysis, facilitating various organic transformations. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it may be explored for its potential therapeutic properties, including its ability to modulate biological pathways. In industry, this compound can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which [(3S)-4’-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane exerts its effects involves its interaction with specific molecular targets. The oxazole ring and phosphane group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include enzyme inhibition or activation, protein-protein interactions, and signal transduction processes .
Comparación Con Compuestos Similares
Compared to other similar compounds, [(3S)-4’-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane stands out due to its unique structural features and reactivity. Similar compounds include other spirobiindene derivatives and oxazole-containing phosphane compounds.
Propiedades
IUPAC Name |
[4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQRALEHCBVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
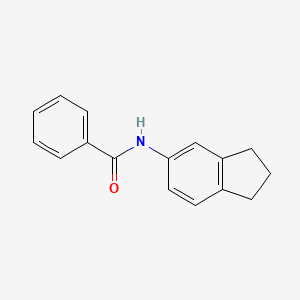
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

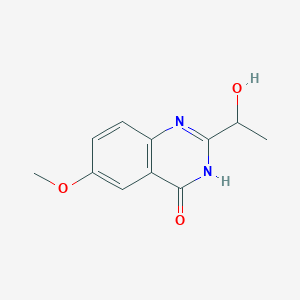
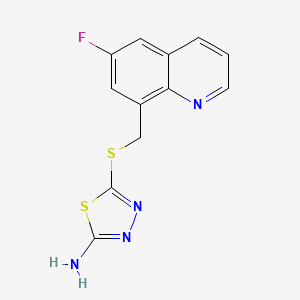
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
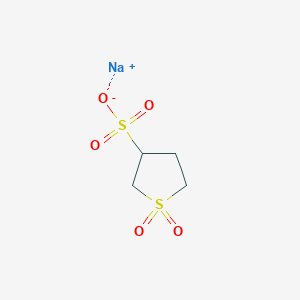
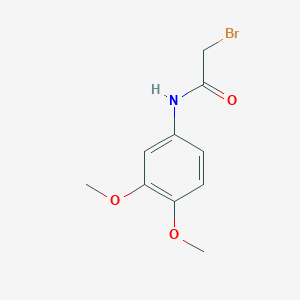
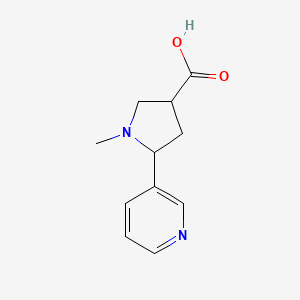
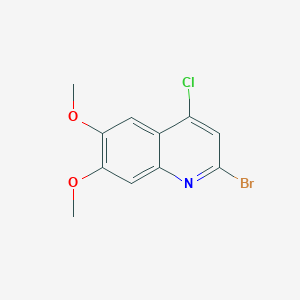
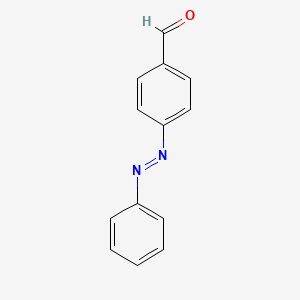
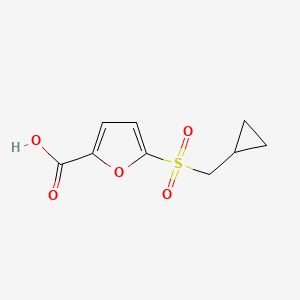
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
